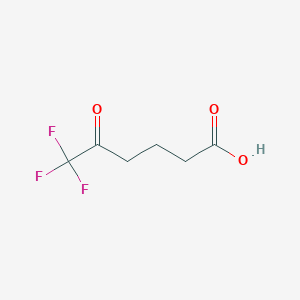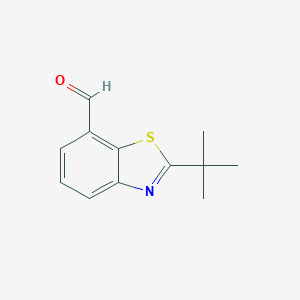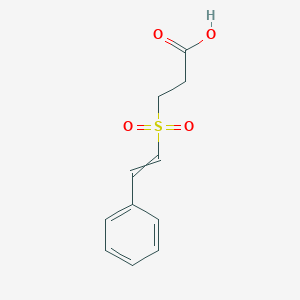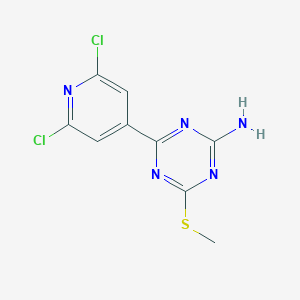
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, also known as EMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the suppression of cell proliferation, making ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate a potential cancer treatment.
Biochemical and Physiological Effects:
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been shown to have low toxicity levels in various in vitro and in vivo studies. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in lab experiments is its low toxicity levels, which make it a safer alternative to other chemicals. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. In addition, research on the use of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in agriculture and materials science may also yield promising results.
Métodos De Síntesis
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized by the reaction of ethyl cyanoacetate with 2-mercapto-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate as a white crystalline solid with a melting point of 166-168°C.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has potential applications in the field of pharmaceuticals as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antifungal agent. In addition, ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been investigated for its use in the agricultural industry as a pesticide and herbicide due to its ability to inhibit plant growth.
Propiedades
Número CAS |
159582-41-9 |
|---|---|
Nombre del producto |
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,13) |
Clave InChI |
ZOKVPLPKPIHCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=S)NC1)C |
Sinónimos |
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-thioxo-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)



![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)



![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)

![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)

